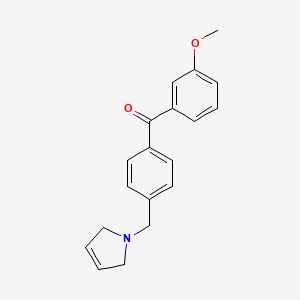

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone

Description

The compound “(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone” features a biphenyl methanone core. One phenyl ring is substituted with a 3-methoxy group (electron-donating via resonance), while the other bears a (2,5-dihydro-1H-pyrrol-1-yl)methyl moiety.

Synthesis pathways for analogous methanones (e.g., cyclo-condensation of chalcones with substituted hydrazides or α-halogenated ketones) suggest that the target compound could be synthesized via similar methods, though reaction times and yields may vary depending on substituent reactivity .

Properties

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-22-18-6-4-5-17(13-18)19(21)16-9-7-15(8-10-16)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADASJBIVRAZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643015 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-79-6 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone typically involves the reaction of 2,5-dihydro-1H-pyrrole with a benzyl halide derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of pyrrole compounds possess antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structural features contribute to its efficacy against these pathogens.

- Anticancer Potential : Similar compounds have been studied for their ability to inhibit cancer cell proliferation. The presence of the pyrrole moiety is often linked to enhanced anticancer activity due to its ability to interact with cellular targets .

Industrial Applications

In the industrial sector, (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone is being investigated for:

- Polymer Synthesis : It serves as a precursor for advanced materials such as polymers and nanomaterials. Its unique functional groups allow for modifications that can enhance material properties .

- Pharmaceutical Development : Given its biological activities, this compound is explored as a lead structure in drug development, particularly in creating new antimicrobial and anticancer agents .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing derivatives of this compound demonstrated that certain modifications led to enhanced antibacterial activity compared to standard drugs like ciprofloxacin. Compounds derived from this structure showed moderate to high potency against tested bacterial strains .

Case Study 2: Drug Development

Research has highlighted the potential of this compound in developing new pharmaceuticals targeting specific biochemical pathways involved in cancer progression. The unique interactions facilitated by its functional groups make it a candidate for further exploration in clinical settings .

Mechanism of Action

The mechanism of action of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related methanones:

*Calculated based on molecular formula.

Key Observations:

- Electronic Effects : The 3-methoxy group in the target compound donates electrons via resonance, contrasting with electron-withdrawing substituents (Cl, Br, CF₃) in analogs. This difference may influence redox behavior and binding interactions in biological systems .

- Lipophilicity : Halogenated analogs (Cl, Br) exhibit higher lipophilicity than the methoxy variant, which could affect membrane permeability and pharmacokinetics .

Biological Activity

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone, also known by its CAS number 898764-46-0, is a pyrrole derivative that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 292.38 g/mol. The structure features a pyrrole ring, which is known for contributing to various biological activities.

Biological Activity Overview

Research indicates that pyrrole derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Many pyrrole derivatives have shown promising cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some studies suggest that these compounds may possess antimicrobial effects.

- Neuroprotective Effects : Certain derivatives have been investigated for their potential neuroprotective capabilities.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTS assay. The results indicated significant antiproliferative activity with IC50 values comparable to established anticancer drugs. For instance, the compound demonstrated an IC50 value of approximately 5 μM against the K562 leukemia cell line, suggesting potent activity similar to that of standard chemotherapeutics .

The mechanism through which this compound exerts its cytotoxic effects was further investigated through molecular docking studies. These studies revealed that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways. Specifically, it was found to inhibit Bcl-2 family proteins, promoting apoptosis in cancer cells .

Antimicrobial Properties

Preliminary studies have also suggested that this compound exhibits antimicrobial activity. In vitro assays demonstrated that it could inhibit the growth of several bacterial strains, indicating potential as an antimicrobial agent .

Summary of Biological Activities

| Activity Type | Description | IC50 Values | Target Cell Lines |

|---|---|---|---|

| Anticancer | Cytotoxic effects against cancer cells | ~5 μM | K562 (leukemia), HL60 |

| Antimicrobial | Inhibition of bacterial growth | Not specified | Various bacterial strains |

| Neuroprotective | Potential protective effects on neuronal cells | Not specified | Neuronal cell lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone, and how can reaction efficiency be optimized?

- Methodology : Start with a Claisen-Schmidt condensation between 3-methoxyacetophenone and a substituted benzaldehyde, followed by cyclization using hydrazine derivatives to form the pyrrolidine ring. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) to enhance yield. For example, cyclocondensation reactions under microwave irradiation or flow chemistry setups can reduce side products .

- Key Considerations : Monitor regioselectivity during cyclization using NMR and HPLC to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Techniques :

- NMR : Use - and -NMR to resolve the methoxyphenyl and pyrrolidine protons. Assign peaks via 2D-COSY and HSQC to distinguish overlapping signals (e.g., aromatic vs. dihydropyrrole protons) .

- IR : Identify carbonyl (C=O) stretching (~1650–1700 cm) and methoxy (C-O) vibrations (~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula; fragmentation patterns clarify substituent positions .

Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?

- Resolution Strategy :

- Purify via recrystallization (e.g., using ethanol/water mixtures) to remove impurities affecting physical properties .

- Compare solubility in polar (DMSO, methanol) vs. nonpolar solvents (toluene) under controlled humidity/temperature .

- Cross-validate with differential scanning calorimetry (DSC) to confirm melting points .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

- Approach :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .

- Use molecular docking to simulate interactions with biological targets (e.g., enzymes or receptors) and predict binding affinities .

- Validation : Compare computational results with experimental UV-Vis spectra or X-ray crystallography data (if available) .

Q. How does the stereochemistry of the dihydropyrrole ring influence biological activity, and how can enantiomers be resolved?

- Stereochemical Impact : The chair conformation of the dihydropyrrole ring may affect binding to chiral biological targets. Use chiral HPLC or enzymatic resolution to separate enantiomers .

- Activity Testing : Conduct in vitro assays (e.g., enzyme inhibition or cytotoxicity) on isolated enantiomers to correlate stereochemistry with efficacy .

Q. What strategies mitigate side reactions during functionalization of the methoxyphenyl group?

- Functionalization Tips :

- Protect the pyrrolidine nitrogen with Boc groups before electrophilic substitution on the methoxyphenyl ring .

- Employ directing groups (e.g., sulfonyl) to control regioselectivity during halogenation or nitration .

- Analysis : Track reaction progress with TLC and LC-MS to identify intermediates .

Q. How can researchers reconcile conflicting data on the compound’s stability under oxidative conditions?

- Experimental Design :

- Perform accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring to detect degradation products .

- Use ESR spectroscopy to identify radical intermediates formed during oxidation .

- Contradiction Analysis : Differences in solvent systems or trace metal impurities (e.g., Fe) may explain variability; include chelating agents (EDTA) in buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.